

Senior Application Scientist Foreword

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Compound of Interest

Compound Name: *Methyl tiglate*

CAS No.: 6622-76-0

Cat. No.: B1585274

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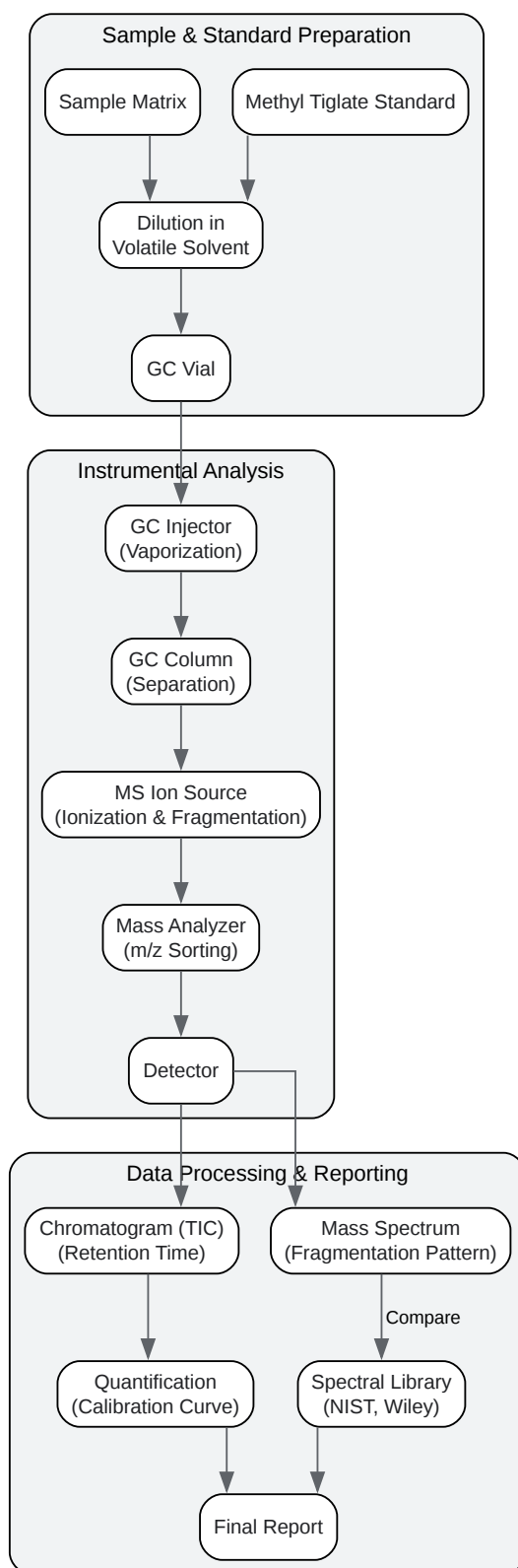
Methyl tiglate (CAS 6622-76-0) is a volatile ester recognized for its characteristic fruity, green aroma, making it a significant component in the flavor, fragrance, and essential oil industries.[1] [2] As the methyl ester of tiglic acid, its chemical signature is (E)-2-methylbut-2-enoate.[3] Accurate identification and quantification of **methyl tiglate** are critical for quality control in consumer products, research into plant secondary metabolites, and the study of insect pheromones, where it has been identified as a potential aggregation agent.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled separation efficiency and specificity for the analysis of volatile and semi-volatile compounds.[5][6] This guide moves beyond a simple recitation of steps; it is designed to provide researchers, quality control analysts, and drug development professionals with a profound understanding of the causality behind the protocol. We will explore not just how to perform the analysis, but why specific parameters are chosen, ensuring a robust, reproducible, and self-validating methodology. Our approach is grounded in established analytical principles to provide a framework that is both authoritative and adaptable to your specific laboratory and matrix requirements.

Principle of the Analytical Workflow

The GC-MS analysis of **methyl tiglate** hinges on a two-stage process. First, the Gas Chromatograph (GC) separates the volatile components of a sample mixture in time. The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a long, thin capillary column coated with a stationary phase.[7] Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases, which is governed by their volatility (boiling point) and chemical affinity for the stationary phase.[6]

Following separation, each compound elutes from the column and enters the Mass Spectrometer (MS), which acts as a highly specific detector. In the MS ion source, eluted molecules are bombarded with high-energy electrons (typically at 70 eV for electron ionization), causing them to fragment into charged ions in a predictable and reproducible pattern.[8] These fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint" for unequivocal identification.[8] Quantification is achieved by integrating the area of the chromatographic peak corresponding to a specific ion or the total ion current.



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Figure 1. Overall workflow for the GC-MS analysis of **methyl tiglate**.

Materials, Reagents, and Instrumentation

Reagents and Standards

- **Methyl Tiglate** Standard: (CAS: 6622-76-0), purity $\geq 98\%$.
- Solvent: Hexane or Dichloromethane, GC grade or higher.[6] Avoid non-volatile solvents.[9]
- Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).

Equipment and Consumables

- Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column inlet (Split/Splitless preferred) and an electron ionization (EI) source.
- GC Column: A non-polar or semi-polar capillary column is recommended for this analysis. A common and effective choice is a 5% Phenyl-Methylpolysiloxane column (e.g., DB-5ms, HP-5MS, or equivalent).[1]
 - Rationale: **Methyl tiglate** is a relatively non-polar ester. A non-polar stationary phase ensures elution based primarily on boiling point, leading to good peak shape and predictable retention times.
- Autosampler Vials: 2 mL, clear glass, with PTFE-lined septa.[9]
- Micropipettes and Syringes: For accurate preparation of standards and samples.
- Analytical Balance: For weighing the primary standard.

Detailed Experimental Protocols

Protocol A: Standard and Sample Preparation

This protocol describes the preparation of calibration standards and a "dilute and shoot" method suitable for relatively clean samples like essential oils or reaction mixtures.[1]

- Primary Stock Solution (1000 $\mu\text{g}/\text{mL}$): a. Accurately weigh 10 mg of pure **methyl tiglate** standard into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with hexane. This solution should be stored at 4°C when not in use.

- Working Standards (Calibration Curve): a. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with hexane in volumetric flasks. b. Transfer each working standard into a labeled GC vial.
- Sample Preparation ("Dilute and Shoot"): a. For liquid samples (e.g., essential oils), accurately weigh approximately 10-20 mg into a vial.[1] b. Add 1 mL of hexane to achieve a concentration within the calibration range. Vortex for 30 seconds to ensure homogeneity. c. If the sample contains particulate matter, centrifuge or filter it before transferring the supernatant to a GC vial.[6] d. Note on Complex Matrices: For challenging matrices like biological fluids or food, a more rigorous sample cleanup such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interferences.[7][10]

Protocol B: GC-MS Instrumentation and Analysis

The following parameters serve as a robust starting point and should be optimized for your specific instrument.

Parameter	Recommended Setting	Rationale
GC System		
GC Column	DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness	A standard, versatile non-polar column providing excellent separation for a wide range of volatile compounds.[1]
Carrier Gas	Helium	Inert and provides good separation efficiency.
Flow Rate	1.0 mL/min (Constant Flow Mode)	Optimal flow rate for a 0.25 mm i.d. column, balancing analysis speed and resolution. [11]
Injector Temperature	250 °C	Ensures rapid and complete vaporization of methyl tiglate (Boiling Point: 137-138°C) without thermal degradation.[1] [12]
Injection Volume	1 µL	A standard volume that balances sensitivity with the risk of column overload.[13]
Injection Mode	Split (50:1 ratio)	Prevents column overloading when analyzing high-concentration samples, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection can be used. [1]
Oven Program	Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)	The initial hold allows for focusing of volatile analytes. The ramp rate effectively separates compounds based on boiling point, and the final

hold cleanses the column of less volatile components.

 MS System

Ionization Mode

Electron Ionization (EI)

Standard ionization technique for GC-MS that produces reproducible, fragment-rich spectra.

Ionization Energy

70 eV

The industry standard energy that allows for direct comparison of acquired spectra with established libraries like NIST.[\[11\]](#)[\[14\]](#)

Mass Scan Range

40 - 300 m/z

This range covers the molecular ion of methyl tiglate (m/z 114.14) and its characteristic fragments while excluding low-mass noise from the solvent and carrier gas.[\[3\]](#)
[\[15\]](#)

Source Temperature

230 °C

Maintains the analytes in a gaseous state and prevents contamination of the ion source.[\[11\]](#)

Transfer Line Temp.

280 °C

Ensures analytes remain vaporized as they transfer from the GC column to the MS source, preventing peak tailing or loss of signal.[\[11\]](#)

Protocol C: Data Acquisition and Interpretation

- Sequence Setup: Create a sequence in the instrument software including blanks, calibration standards (from low to high concentration), and samples.

- Qualitative Identification:
 - Retention Time (RT): Confirm that the RT of the peak in the sample chromatogram matches the RT of the pure **methyl tiglate** standard analyzed under identical conditions.
 - Mass Spectrum: Compare the background-subtracted mass spectrum of the sample peak with the spectrum from the pure standard and a reference library (e.g., NIST/EPA/NIH). [\[14\]](#)[\[16\]](#) A high match factor (typically >800/1000) provides strong evidence of identity.
- Quantitative Analysis:
 - Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 55, 83, or 114) against the concentration of the working standards.
 - Use a linear regression model to fit the data. The concentration of **methyl tiglate** in the samples is then calculated from this curve.

Method Validation: Ensuring Trustworthiness

A protocol is only reliable if it is validated. The following parameters must be assessed to ensure the method is fit for purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[\[13\]](#)[\[17\]](#)

Validation Parameter	Procedure	Acceptance Criteria
Specificity	Analyze a blank matrix (solvent and, if applicable, a sample matrix known to be free of the analyte).	No interfering peaks at the retention time of methyl tiglate. [17]
Linearity	Analyze the calibration standards (at least 5 concentration levels) and perform linear regression.	Correlation coefficient (R^2) > 0.99.[18][19]
Accuracy	Analyze a blank matrix spiked with known concentrations of methyl tiglate (e.g., low, mid, high levels).	Recovery between 80-120%. [20]
Precision (%RSD)	Repeatability (Intra-day): Analyze 6 replicates of a mid-level standard on the same day.	RSD \leq 15%. [20]
Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst.	RSD \leq 20%. [13]	
LOD & LOQ	Determine the signal-to-noise (S/N) ratio for low-concentration standards.	LOD: S/N \geq 3; LOQ: S/N \geq 10. [17][19]

Expected Results & Interpretation

An analysis performed according to the described protocol will yield a total ion chromatogram (TIC) showing a sharp peak at the specific retention time for **methyl tiglate**. The mass spectrum for this peak will display a characteristic fragmentation pattern.

Table 3: Key Identification Data for **Methyl Tiglate**

Parameter	Expected Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[3][15]
Molecular Weight	114.14 g/mol	[3]
Kovats Retention Index	~873 (non-polar column)	[3]
Molecular Ion [M] ⁺	m/z 114	[3][15]
Key Fragment Ions (m/z)	83, 55, 41	[3]

The mass spectrum of **methyl tiglate** is dominated by a few key fragmentation events. The molecular ion peak at m/z 114 is typically visible. The most abundant fragments often arise from cleavage adjacent to the carbonyl group and within the alkyl chain.

Figure 2. Simplified proposed fragmentation pathway for **methyl tiglate**.

Expert Interpretation:

- m/z 114 [M]⁺: The molecular ion, representing the intact molecule with one electron removed. Its presence confirms the molecular weight.[3]
- m/z 83 [M-OCH₃]⁺: Loss of the methoxy radical (•OCH₃) from the ester group is a very common fragmentation pathway for methyl esters, resulting in a stable acylium ion.[8]
- m/z 55 [C₄H₇]⁺: Subsequent loss of carbon monoxide (CO) from the m/z 83 fragment can lead to the formation of this ion. This is a characteristic ion for many unsaturated C₅ structures.[3]

Potential Pitfalls: Isomeric interference is a key consideration. Methyl angelate (the Z-isomer) may have a very similar mass spectrum and a close retention time.[21] High-efficiency capillary columns and precise temperature programming, as outlined in this protocol, are crucial for achieving baseline separation. Confirmation should always rely on a direct comparison of both retention time and mass spectrum with a pure, authenticated standard.[21]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the qualitative and quantitative analysis of **methyl tiglate** by GC-MS. By detailing the causality behind instrumental parameters and sample preparation choices, this guide empowers researchers to implement a robust method that is both accurate and reliable. The inclusion of validation procedures ensures that the generated data is trustworthy and fit for purpose, meeting the rigorous standards of scientific research and industrial quality control.

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